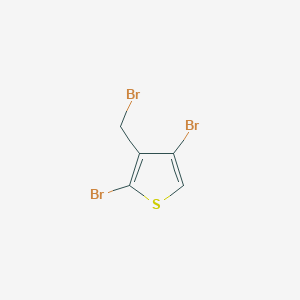

2,4-Dibromo-3-(bromomethyl)thiophene

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C5H3Br3S |

|---|---|

分子量 |

334.86 g/mol |

IUPAC 名称 |

2,4-dibromo-3-(bromomethyl)thiophene |

InChI |

InChI=1S/C5H3Br3S/c6-1-3-4(7)2-9-5(3)8/h2H,1H2 |

InChI 键 |

HZJQPNDLFPLPTK-UHFFFAOYSA-N |

规范 SMILES |

C1=C(C(=C(S1)Br)CBr)Br |

产品来源 |

United States |

Synthetic Methodologies for 2,4 Dibromo 3 Bromomethyl Thiophene

Regioselective Bromination Strategies

Regioselective bromination is a cornerstone technique for the synthesis of 2,4-dibromo-3-(bromomethyl)thiophene. This approach allows for the controlled addition of bromine atoms to the thiophene (B33073) core and the methyl group, which is crucial for the final product's structure and reactivity. The process can be broadly categorized into radical and electrophilic bromination pathways.

Radical bromination is a key method for the selective bromination of the methyl group at the 3-position of the 2,4-dibromothiophene (B1333396) precursor. This reaction typically proceeds via a free-radical chain mechanism.

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of the methyl group on the thiophene ring. researchgate.nettcichemicals.com It is favored because it can provide a low, constant concentration of bromine in the reaction mixture, which helps to avoid unwanted side reactions such as addition to the thiophene ring. youtube.com The reaction involves the homolytic cleavage of the N-Br bond in NBS, which initiates the radical chain reaction. youtube.com The use of NBS is a feature of the Wohl-Ziegler bromination, a classic method for the allylic and benzylic bromination of hydrocarbons. researchgate.net

The reaction of 2,4-dibromo-3-methylthiophene (B6597321) with NBS leads to the desired this compound. The selectivity of this reaction is high, with the bromination occurring preferentially at the methyl group rather than on the thiophene ring. gla.ac.uk

To facilitate the radical bromination process, radical initiators are often employed. These substances decompose upon heating or irradiation to generate free radicals, which then initiate the chain reaction. Common radical initiators include azobisisobutyronitrile (AIBN) and dibenzoyl peroxide. researchgate.netorgsyn.org

The role of the initiator is to accelerate the formation of the bromine radical from NBS. youtube.com For instance, AIBN decomposes upon heating to produce nitrogen gas and two cyanoisopropyl radicals. These radicals can then abstract a hydrogen atom from a suitable donor or react with NBS to propagate the radical chain. The choice of initiator can influence the reaction rate and efficiency.

Table 1: Common Radical Initiators and Their Decomposition Temperatures

| Initiator | Abbreviation | Decomposition Temperature (°C) |

|---|---|---|

| Azoisobutyronitrile | AIBN | 65-85 |

The choice of solvent is critical in radical bromination reactions as it can significantly impact the selectivity and yield of the desired product. researchgate.net Nonpolar solvents are generally preferred for radical brominations with NBS to minimize the formation of ionic species that could lead to electrophilic bromination.

Carbon tetrachloride (CCl₄) has traditionally been a common solvent for these reactions. researchgate.netresearchgate.net However, due to its environmental toxicity, alternative solvents are increasingly being investigated. Linear alkanes, such as hexane (B92381), are also effective solvents for this transformation. chemicalbook.com The solvent's role is not merely to dissolve the reactants but also to influence the reaction pathway. For example, the use of acetonitrile (B52724) has been shown to improve the yield and reproducibility of some radical bromination processes, avoiding the use of chlorinated solvents. researchgate.net The polarity of the solvent can affect the stability of the transition state and, consequently, the reaction rate and selectivity. ias.ac.in

Table 2: Effect of Solvent on the Yield of Benzylic Bromination

| Solvent | Yield (%) | Reference |

|---|---|---|

| Carbon Tetrachloride | High | researchgate.net |

| Acetonitrile | Improved | researchgate.net |

Electrophilic bromination is a common method for introducing bromine atoms onto the thiophene ring itself. mdpi.comresearchgate.net This type of reaction proceeds through an electrophilic aromatic substitution mechanism. While the primary focus for the synthesis of this compound is the radical bromination of the methyl group, understanding electrophilic bromination is crucial for the synthesis of the precursor, 2,4-dibromo-3-methylthiophene, and for avoiding unwanted side reactions.

The bromination of the thiophene ring is highly regioselective, with the bromine atoms preferentially adding to the 2- and 5-positions due to the directing effect of the sulfur atom. tandfonline.comtandfonline.com To achieve 2,4-dibromination, specific reaction conditions and starting materials are necessary. The use of brominating agents like molecular bromine (Br₂) in the presence of a catalyst or NBS in an acidic medium can lead to the desired substitution pattern on the thiophene ring. chemicalbook.commdpi.com

Radical Bromination Pathways

Synthesis from Precursor Compounds

The synthesis of this compound typically starts from precursor compounds that are more readily available. A common precursor is 3-methylthiophene (B123197). The synthesis involves a two-step process: first, the regioselective dibromination of the thiophene ring to yield 2,4-dibromo-3-methylthiophene, followed by the radical bromination of the methyl group.

Another potential route involves starting with a pre-brominated thiophene, such as 3,4-dibromothiophene (B32776), and then introducing the methyl and subsequently the bromomethyl group. scispace.comgoogle.com The synthesis of 3,4-dibromothiophene can be achieved from tetrabromothiophene (B189479) by reductive debromination. google.com However, the more direct route from 3-methylthiophene is generally preferred. The synthesis of various brominated thiophenes, which can serve as precursors, has been well-documented. orgsyn.orggoogle.comepo.org

Preparation from 2,4-Dibromo-3-methylthiophene

The most direct route to this compound is via the radical bromination of the methyl group of 2,4-Dibromo-3-methylthiophene. This transformation is a classic example of benzylic bromination, adapted to the thiophene ring system, which imparts a quasi-benzylic reactivity to the adjacent methyl group.

The synthesis begins with the preparation of the precursor, 2,4-Dibromo-3-methylthiophene. A documented method starts from 3-methylthiophene, which is first perbrominated and then selectively debrominated. chemicalbook.com In a typical procedure, 3-methylthiophene is treated with an excess of bromine in glacial acetic acid with sodium acetate. This step leads to the formation of 2,4,5-tribromo-3-methylthiophene. Subsequently, controlled reduction with zinc dust in the presence of water selectively removes the bromine atom at the 5-position (an α-position), yielding the desired 2,4-Dibromo-3-methylthiophene. chemicalbook.com The product from this reaction is an oil that can be purified by vacuum distillation, though it may contain isomeric impurities such as 4,5-dibromo-3-methylthiophene and 4-bromo-3-methylthiophene. chemicalbook.com

Once 2,4-Dibromo-3-methylthiophene is obtained, the final step is the bromination of the methyl group. This is typically achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in an inert solvent like carbon tetrachloride (CCl₄) or benzene. orgsyn.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction is generally carried out under reflux conditions with initiation by heat or light to generate bromine radicals. masterorganicchemistry.commasterorganicchemistry.com These radicals preferentially abstract a hydrogen atom from the methyl group, which is activated by the adjacent thiophene ring, leading to the formation of a stable thienylmethyl radical. This radical then reacts with another molecule of NBS or a bromine molecule (present in low concentration) to form the final product, this compound. masterorganicchemistry.com

Reaction Scheme:

Synthesis of Precursor: 3-Methylthiophene → 2,4,5-Tribromo-3-methylthiophene → 2,4-Dibromo-3-methylthiophene

Benzylic Bromination: 2,4-Dibromo-3-methylthiophene + NBS → this compound

Multi-step Synthetic Sequences

Beyond the direct approach, this compound can be conceptualized through more elaborate multi-step synthetic sequences. These routes offer flexibility in introducing various substituents and can be designed by retrosynthetic analysis.

One possible multi-step approach involves building the thiophene ring itself from acyclic precursors that already contain the necessary substitution pattern. However, a more common strategy in thiophene chemistry involves the sequential halogenation and functionalization of a simpler thiophene derivative.

A hypothetical sequence could start with 3-methylthiophene and proceed as follows:

Benzylic Bromination: First, the methyl group of 3-methylthiophene is brominated using NBS and a radical initiator to form 3-(bromomethyl)thiophene. orgsyn.org

Protective Group Introduction (Optional): The reactive bromomethyl group could be converted to a more stable functional group (e.g., an ester or ether) to protect it during subsequent ring bromination steps.

Ring Bromination: The resulting compound is then subjected to electrophilic bromination to install bromine atoms on the thiophene ring. The directing effects of the substituted methyl group would influence the position of bromination. Using a reagent like NBS in a polar solvent such as dimethylformamide (DMF) or acetic acid can achieve ring bromination. manac-inc.co.jp To achieve the 2,4-dibromo substitution pattern, precise control of stoichiometry and reaction conditions is essential. It may require sequential bromination steps.

Deprotection/Final Conversion: If a protecting group was used, it would be removed in the final step to regenerate the bromomethyl group.

Another potential route could involve halogen-metal exchange reactions on a polybrominated thiophene. For instance, starting with 2,3,4-tribromothiophene, one could selectively perform a lithium-halogen exchange at the 3-position, followed by quenching with an electrophile to introduce a methyl group. Subsequent bromination of this methyl group would yield the target molecule. The success of such a route would depend heavily on the regioselectivity of the lithium-halogen exchange.

Optimization of Reaction Conditions

The efficient synthesis of this compound, particularly via the benzylic bromination of 2,4-Dibromo-3-methylthiophene, requires careful optimization of reaction conditions to maximize yield and minimize the formation of impurities.

Temperature Control and Reaction Time

For the benzylic bromination step using NBS, temperature and reaction time are critical parameters. The reaction is typically initiated by heat or UV light and is often conducted at the reflux temperature of the chosen solvent (e.g., CCl₄, ~77°C; benzene, ~80°C). orgsyn.org

Maintaining a consistent temperature is crucial for a steady rate of radical initiation. If the temperature is too low, the reaction may be sluggish or fail to initiate. Conversely, excessively high temperatures can lead to side reactions and decomposition of the starting material or product. The reaction time must be carefully monitored, often by techniques like Gas Chromatography (GC), to ensure the reaction proceeds to completion without allowing for the formation of significant byproducts. researchgate.net For similar brominations, reaction times can range from a few hours to over 10 hours depending on the substrate and scale. researchgate.netresearchgate.net

Stoichiometric Control to Minimize Byproduct Formation

Stoichiometry is a key factor in preventing byproduct formation. The primary byproduct in benzylic brominations is the dibrominated species, 2,4-Dibromo-3-(dibromomethyl)thiophene. scientificupdate.com To minimize this, a slight excess or an equimolar amount of NBS relative to the 2,4-Dibromo-3-methylthiophene is typically used. scientificupdate.com

Using a large excess of NBS will significantly increase the likelihood of over-bromination. The continuous addition of NBS as a slurry has been shown to minimize impurity formation by keeping the solution-phase concentration of bromine low. scientificupdate.com The amount of radical initiator (e.g., benzoyl peroxide) is also important; typically, catalytic amounts are sufficient.

| Reactant | Stoichiometric Ratio (molar eq.) | Purpose |

| 2,4-Dibromo-3-methylthiophene | 1.0 | Substrate |

| N-Bromosuccinimide (NBS) | 1.0 - 1.1 | Brominating Agent |

| Benzoyl Peroxide (BPO) | 0.01 - 0.05 | Radical Initiator |

This table represents typical stoichiometric ratios for benzylic bromination reactions aimed at minimizing byproduct formation.

Yield Enhancement Strategies

Several strategies can be employed to enhance the yield of this compound.

Choice of Solvent: The solvent should be inert to the reaction conditions and effectively dissolve the reactants. Non-polar solvents like carbon tetrachloride or cyclohexane (B81311) are traditional choices for radical brominations. masterorganicchemistry.com

Purity of Reagents: The purity of NBS is crucial. Some batches of NBS may contain excess bromine or HBr, which can lead to different reaction pathways or increased byproduct formation. scientificupdate.com

Initiation Method: While thermal initiation is common, photochemical initiation using a UV lamp can sometimes offer better control and proceed at lower temperatures, potentially improving selectivity. gla.ac.uk

Work-up Procedure: After the reaction is complete, the succinimide (B58015) byproduct is filtered off. The filtrate is then typically washed to remove any remaining initiator or acidic byproducts before the solvent is evaporated. A proper work-up ensures that the crude product is clean enough for effective purification. orgsyn.org

Purity Assessment and Isolation Techniques

Following the synthesis, a robust purification and analysis protocol is essential to isolate this compound in high purity and to confirm its identity.

Isolation Techniques:

Filtration: The first step in the work-up is the removal of the insoluble succinimide byproduct by filtration. orgsyn.org

Liquid-Liquid Extraction: The crude product, dissolved in an organic solvent, is often washed with water and a mild base (e.g., sodium bicarbonate solution) to remove any residual acids like HBr. chemicalbook.com

Distillation: Given that many brominated thiophenes are liquids or low-melting solids, vacuum distillation is a highly effective method for purification on a larger scale. It separates the product from non-volatile impurities and any remaining starting material if their boiling points are sufficiently different. chemicalbook.comorgsyn.org

Column Chromatography: For smaller scales or for separating products with very similar boiling points, silica (B1680970) gel column chromatography is the preferred method. A non-polar eluent system, such as hexane or a hexane/dichloromethane mixture, is typically used. tcichemicals.com

Recrystallization: If the final product is a solid, recrystallization from a suitable solvent can be an excellent method for achieving high purity.

Purity Assessment: The purity of the isolated compound is assessed using a combination of chromatographic and spectroscopic methods.

Gas Chromatography (GC): GC is a powerful tool for determining the percentage purity of the product and quantifying any remaining starting material or byproducts. chemicalbook.comresearchgate.net

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. tcichemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for confirming the structure of the final product. The chemical shifts and coupling constants of the protons on the thiophene ring and the bromomethyl group provide definitive structural information.

Mass Spectrometry (MS): MS provides information on the molecular weight of the compound and its isotopic distribution pattern, which is characteristic for bromine-containing molecules, thus confirming the molecular formula.

Chemical Reactivity and Transformative Pathways of 2,4 Dibromo 3 Bromomethyl Thiophene

Reactivity at the Bromomethyl Moiety

The bromomethyl group at the 3-position of the thiophene (B33073) ring behaves as a typical benzylic halide. This functionality is particularly susceptible to reactions involving the displacement or reduction of the bromine atom.

The carbon-bromine bond in the bromomethyl group is highly polarized and the bromine atom serves as an excellent leaving group, making this site a prime target for nucleophilic attack. Allylic and benzylic halides are known to be susceptible to nucleophilic substitution via an SN2 mechanism. youtube.com This reactivity allows for the introduction of a wide variety of functional groups at the 3-position.

Common nucleophiles that can displace the bromide ion include:

Oxygen nucleophiles: Hydroxides, alkoxides, and carboxylates to form alcohols, ethers, and esters, respectively.

Nitrogen nucleophiles: Ammonia, primary and secondary amines, and azides to yield amines and azides.

Sulfur nucleophiles: Thiolates and thiourea (B124793) to generate thioethers and isothiuronium (B1672626) salts.

Carbon nucleophiles: Cyanides and enolates, which enable carbon-chain extension.

The general scheme for this transformation is as follows:

| Nucleophile (Nu⁻) | Reagent Example | Product Formed | Typical Conditions |

|---|---|---|---|

| Hydroxide | NaOH, H₂O | (2,4-Dibromo-3-thienyl)methanol | Aqueous solvent, heat |

| Alkoxide | NaOCH₃, CH₃OH | 2,4-Dibromo-3-(methoxymethyl)thiophene | Anhydrous alcohol, room temp. |

| Cyanide | NaCN, KCN | (2,4-Dibromo-3-thienyl)acetonitrile | Polar aprotic solvent (e.g., DMSO) |

| Amine | NH₃, RNH₂ | (2,4-Dibromo-3-thienyl)methanamine | Solvent, often with a non-nucleophilic base |

The bromomethyl group can be reduced to a methyl group, a transformation that is useful for creating 2,4-dibromo-3-methylthiophene (B6597321). This dehalogenation can be achieved using various reducing agents. A classical method for the removal of halogen atoms involves the use of zinc dust in an acidic medium, such as acetic acid. scispace.com This reagent has been effectively used for the dehalogenation of polyhalogenated compounds. scispace.com

The reaction proceeds by the oxidative addition of zinc to the carbon-bromine bond, followed by protonolysis of the resulting organozinc intermediate.

| Reducing System | Product | Typical Conditions | Approximate Yield |

|---|---|---|---|

| Zn / Acetic Acid | 2,4-Dibromo-3-methylthiophene | Refluxing acetic acid | High |

| LiAlH₄ | 2,4-Dibromo-3-methylthiophene | Anhydrous ether (e.g., THF, Et₂O) | Good to High |

| Tributyltin Hydride (Bu₃SnH) | 2,4-Dibromo-3-methylthiophene | Radical initiator (e.g., AIBN), heat | High |

Reactivity of the Thiophene Ring Bromine Atoms

The bromine atoms at the C-2 and C-4 positions of the thiophene ring are significantly less reactive towards nucleophilic substitution than the bromomethyl bromine. However, they are ideal handles for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov

Palladium-catalyzed cross-coupling reactions are particularly prominent in thiophene chemistry. nih.gov These reactions typically involve an oxidative addition of the aryl bromide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov The differing electronic environments of the C-2 and C-4 bromine atoms can potentially allow for regioselective cross-coupling reactions.

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or boronic ester. libretexts.orgnih.gov This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents and byproducts. nih.govnih.gov

In the case of 2,4-dibromo-3-(bromomethyl)thiophene, selective coupling at either the C-2 or C-4 position can be achieved by carefully controlling reaction conditions, such as the choice of catalyst, ligand, base, and solvent. The α-position (C-2) in thiophenes is generally more reactive in palladium-catalyzed couplings than the β-position (C-4).

| Organoboron Reagent | Palladium Catalyst | Base | Solvent | Potential Product (Monosubstitution) |

|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2-Aryl-4-bromo-3-(bromomethyl)thiophene |

| Alkenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 4-Bromo-3-(bromomethyl)-2-vinylthiophene |

| Alkylboronic ester | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene | 2-Alkyl-4-bromo-3-(bromomethyl)thiophene |

The Stille reaction is another powerful palladium-catalyzed C-C bond-forming reaction that couples an organic halide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org It is highly versatile, with very few limitations on the coupling partners. organic-chemistry.org While organotin reagents are toxic, they are often stable to air and moisture. wikipedia.orglibretexts.org

Similar to the Suzuki coupling, the Stille reaction can be applied to this compound to introduce various organic substituents. The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of ligands and additives, such as copper(I) salts, can significantly accelerate the reaction rate. harvard.edu The relative reactivity of the C-2 and C-4 bromine atoms again plays a crucial role in determining the regioselectivity of the coupling.

| Organostannane Reagent | Palladium Catalyst | Ligand/Additive | Solvent | Potential Product (Monosubstitution) |

|---|---|---|---|---|

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | LiCl | THF | 4-Bromo-3-(bromomethyl)-2-vinylthiophene |

| Trimethyl(phenyl)tin | PdCl₂(PPh₃)₂ | - | DMF | 4-Bromo-3-(bromomethyl)-2-phenylthiophene |

| Tributyl(2-thienyl)tin | Pd₂(dba)₃ | AsPh₃, CuI | NMP | 4-Bromo-3'-(bromomethyl)-[2,2'-bithiophene] |

Transition Metal-Catalyzed Cross-Coupling Reactions

Kumada Cross-Coupling Approaches

The Kumada cross-coupling reaction serves as a powerful tool for forming carbon-carbon bonds, typically involving the reaction of a Grignard reagent with an organic halide catalyzed by a nickel or palladium complex. rsc.org For a substrate such as this compound, the presence of three distinct C-Br bonds—at the C2 and C4 positions on the thiophene ring and in the bromomethyl group—presents opportunities for selective functionalization. The reactivity of these positions towards Kumada coupling is influenced by factors such as bond dissociation energy and the electronic environment of the carbon atom.

Generally, aryl bromides are more reactive than benzylic bromides in nickel-catalyzed Kumada couplings. The C2 and C4 positions on the thiophene ring are analogous to aryl halides. The C2 position of a thiophene ring is typically more reactive than the C3 or C4 positions in cross-coupling reactions due to the higher acidity of the corresponding proton and the stability of the organometallic intermediate. Therefore, it is expected that the bromine at the C2 position would be the most susceptible to initial coupling, followed by the C4 position. The bromomethyl group, being a benzylic-type halide, would likely require different reaction conditions or catalysts for selective coupling.

Research on related halo-substituted alkylthiophenes has demonstrated that Grignard reagents can be formed from brominated positions, which then undergo coupling with other organic halides. jcu.edu.au For instance, 2-bromo-3-methylthiophene (B51420) can form a Grignard reagent that is subsequently used in cross-coupling reactions. jcu.edu.au This suggests that selective metal-halogen exchange could be a viable strategy to functionalize this compound regioselectively, followed by a Kumada-type coupling. The choice of catalyst, such as Ni(dppe)Cl2 or Ni(dppp)Cl2, and reaction conditions can be tuned to favor the coupling at a specific site. researchgate.net

| Reactant 1 | Grignard Reagent (R-MgX) | Catalyst | Potential Major Product | Reference |

|---|---|---|---|---|

| This compound | Aryl-MgBr | Ni(dppp)Cl₂ | 2-Aryl-4-bromo-3-(bromomethyl)thiophene | jcu.edu.auresearchgate.net |

| This compound | Alkyl-MgBr | Ni(dppe)Cl₂ | 2-Alkyl-4-bromo-3-(bromomethyl)thiophene | rsc.orgjcu.edu.au |

| This compound (excess Grignard) | Aryl-MgBr | Ni(dppp)Cl₂ | 2,4-Diaryl-3-(bromomethyl)thiophene | researchgate.net |

Direct Arylation Polymerization (DArP) Relevant to Thiophene Derivatives

Direct Arylation Polymerization (DArP) has emerged as a more sustainable and atom-economical alternative to traditional cross-coupling polymerizations like Suzuki and Stille, as it avoids the synthesis of organometallic monomers. rsc.orgunipd.it DArP involves the coupling of an aryl halide with an unfunctionalized C-H bond, catalyzed by a transition metal, typically palladium. rsc.org Thiophene derivatives are excellent substrates for DArP due to the relatively high acidity of their C-H protons, particularly at the α-positions (C2 and C5). unipd.it

For this compound, its structure presents several possibilities for participating in DArP. It could potentially act as an "A2" type monomer if both bromine atoms are coupled with a "B2" type monomer containing two active C-H bonds. Conversely, it could function as a "B2" type monomer if its single available C-H bond at the C5 position reacts with a di-halogenated comonomer. The reactivity in DArP is highly dependent on the reaction conditions, including the catalyst, ligand, base, and solvent. nih.govresearchgate.net

The mechanism of DArP is often debated but is generally believed to proceed via a concerted metalation-deprotonation (CMD) pathway. The regioselectivity of the C-H activation is a critical aspect. In substituted thiophenes, C-H bonds at the α-positions are significantly more reactive than those at the β-positions. unipd.it For this compound, the only available C-H bond is at the C5 position, an α-position, which would be expected to be reactive under DArP conditions. However, undesired side reactions, such as cross-linking, can occur if the reaction conditions are not carefully controlled, especially with multifunctional monomers. rsc.org

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | DMAc or Toluene | 100-120 | nih.govresearchgate.net |

| Pd₂(dba)₃ | SPhos | Pivalic Acid (additive) | o-Xylene | 110-140 | rsc.org |

| PdCl₂(dppf) | None | Cs₂CO₃ | Mesitylene | 120-150 | rsc.org |

Electrophilic Aromatic Substitution on the Thiophene Nucleus

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS) reactions, often more rapidly than benzene. studysmarter.co.ukpearson.com Substitution typically occurs preferentially at the C2 (α) position. pearson.com However, the reactivity and regioselectivity of EAS are strongly influenced by the substituents already present on the ring. rsc.org

In the case of this compound, the thiophene nucleus is substituted with three electron-withdrawing groups (two bromine atoms and a bromomethyl group). Halogens are deactivating yet ortho-, para-directing in electrophilic aromatic substitution. The cumulative deactivating effect of these three groups significantly reduces the electron density of the thiophene ring, making it much less susceptible to attack by electrophiles compared to unsubstituted thiophene. rsc.org

If an EAS reaction were to be forced under harsh conditions, the directing effects of the existing substituents would determine the position of the incoming electrophile. The only unsubstituted position on the ring is C5. The bromine at C4 would direct an incoming electrophile to the C5 position (ortho). The bromine at C2 would also direct to the C5 position (para, although this concept is less straightforward in five-membered rings). The bromomethyl group at C3 is also deactivating and would direct to the C5 position. Therefore, any electrophilic substitution would be expected to occur exclusively at the C5 position. Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation. brainly.in

Oxidation Reactions of the Thiophene Ring

The sulfur atom in the thiophene ring can be oxidized, although thiophenes are generally more resistant to oxidation than aliphatic sulfides due to the aromatic character of the ring. nih.govacs.org Oxidation can occur in a stepwise manner, first forming a thiophene S-oxide and then a thiophene S,S-dioxide (sulfone). nih.govwikipedia.org These oxidized species are often unstable and can act as reactive intermediates in subsequent reactions, such as Diels-Alder cycloadditions. researchgate.net

The oxidation of thiophene derivatives is commonly achieved using oxidizing agents like hydrogen peroxide, often in the presence of a catalyst such as methyltrioxorhenium(VII) (CH₃ReO₃), or with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net The rate of oxidation is highly dependent on the electronic nature of the substituents on the thiophene ring. nih.gov

For this compound, the presence of three electron-withdrawing substituents will decrease the nucleophilicity of the sulfur atom. The rate constant for the conversion of a thiophene to a thiophene oxide generally decreases when electron-withdrawing substituents are introduced. nih.govacs.org This is because the initial step of the oxidation involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidant. nih.gov Consequently, the oxidation of this compound to its corresponding S-oxide and S,S-dioxide would be expected to be significantly slower and require more forcing conditions compared to the oxidation of unsubstituted or electron-rich thiophenes.

Investigation of Reaction Mechanisms and Regioselectivity

The study of reaction mechanisms and regioselectivity is crucial for understanding and predicting the chemical behavior of this compound.

Cross-Coupling Reactions (Kumada): The mechanism for Kumada coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. rsc.org The regioselectivity is determined in the initial oxidative addition step, where the catalyst (e.g., Ni(0)) inserts into a carbon-halogen bond. For this compound, the C2-Br bond is the most electronically activated and sterically accessible for oxidative addition, leading to preferential coupling at this position. Selective coupling at C4 or the bromomethyl group would require careful tuning of catalysts and reaction conditions to overcome the inherent reactivity difference.

Direct Arylation Polymerization (DArP): The regioselectivity in DArP is governed by the C-H activation step. The concerted metalation-deprotonation (CMD) mechanism is widely accepted, where the C-H bond is broken with the assistance of a base. researchgate.net The acidity of the C-H proton is a key factor. In thiophenes, α-protons (at C2 and C5) are significantly more acidic than β-protons (at C3 and C4). For this compound, the only available ring proton is at the C5 position. This is an α-position, making it the exclusive site for C-H activation and subsequent arylation, thus ensuring high regioselectivity in polymerization or coupling reactions. unipd.it

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a positively charged intermediate known as an arenium ion or sigma complex. libretexts.org The stability of this intermediate determines the rate and regioselectivity of the reaction. The substituents on the ring influence the stability of the arenium ion through inductive and resonance effects. For this compound, attack at the C5 position allows the positive charge in the resonance structures of the arenium ion to be delocalized without being placed on the carbon atoms bearing the electron-withdrawing bromo groups, which would be highly destabilizing. This strong electronic preference leads to a high degree of regioselectivity for substitution at the C5 position. rsc.org

Oxidation Reactions: The mechanism for the oxidation of the thiophene sulfur involves the nucleophilic attack of the sulfur lone pair on the electrophilic oxygen of the oxidizing agent (e.g., a peracid or a metal-peroxo species). nih.gov The rate of this reaction is sensitive to the electron density on the sulfur atom. Electron-withdrawing groups, such as the three bromo-containing substituents on this compound, reduce the nucleophilicity of the sulfur, thereby slowing down the first oxidation step to the sulfoxide. Conversely, these same electron-withdrawing groups can stabilize the resulting sulfoxide, but they generally have an opposite effect on the second oxidation step to the sulfone, where the rate can sometimes be faster for electron-deficient sulfoxides. nih.gov

Derivatization and Advanced Functionalization of 2,4 Dibromo 3 Bromomethyl Thiophene

Synthesis of Substituted Thiophene (B33073) Derivatives

The reactivity of the bromine substituents allows for the introduction of various functional groups, leading to a diverse array of substituted thiophene derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are powerful tools for forming carbon-carbon bonds and introducing aryl and heteroaryl moieties onto the thiophene core. nih.gov The Suzuki coupling, in particular, is widely used for its compatibility with various functional groups and its generally high yields. nih.gov This reaction typically involves the coupling of a bromo-substituted thiophene with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov For instance, 2-(bromomethyl)-5-aryl-thiophenes can be synthesized through the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids, achieving moderate to excellent yields. researchgate.net

The choice of catalyst, base, and reaction conditions can be optimized to achieve the desired product. nih.gov For example, a protocol for synthesizing thienyl ketones utilizes a Pd(0) catalyst with cesium carbonate as the base at 50°C. researchgate.net The Fiesselmann thiophene synthesis provides another route to aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives. beilstein-journals.org

The introduction of nitrogen-containing functional groups, such as amines and imines, significantly broadens the chemical space of thiophene derivatives. Nitro-substituted thiophenes often serve as key intermediates for the synthesis of amino-substituted trimers. nih.gov The typical strategy involves the nitration of a thiophene monomer, followed by a carbon-carbon cross-coupling reaction. nih.gov For instance, 2,5-dibromo-3,4-dinitrothiophene (B14878) can be coupled with organotin or organoboron thiophene derivatives via Stille or Suzuki reactions to produce dinitro trimers. nih.gov These nitro derivatives can then be reduced to the corresponding amines.

Furthermore, various multicomponent reactions (MCRs) provide efficient pathways to 2-aminothiophene derivatives. bohrium.com These reactions allow for the assembly of complex molecules in a single step from multiple starting materials. bohrium.com For example, tandem Henry reactions and nucleophilic substitutions have been designed for the synthesis of nitrothiophenes, which can be further converted to amines. bohrium.com

The functionalization of 2,4-Dibromo-3-(bromomethyl)thiophene can also lead to the incorporation of oxygen and sulfur-containing moieties. For instance, the Fiesselmann reaction, involving the condensation of aryl-substituted chlorothiophene-carboxylates with methyl thioglycolate, yields hydroxythieno[3,2-b]thiophene-carboxylates. beilstein-journals.org These hydroxy esters can be further transformed into thieno[3,2-b]thiophen-3(2H)-ones. beilstein-journals.org

Additionally, tandem thio-Michael addition/oxidative annulation/1,2-sulfur migration pathways have been proposed for the synthesis of polysubstituted thiophenes containing sulfur. bohrium.com Radical cyclization reactions involving diynes and thioacetic acid also offer a route to thiophene derivatives with sulfur-containing groups. bohrium.com

Development of Complex Molecular Architectures

The versatile reactivity of this compound makes it a valuable building block for the construction of more complex and larger molecular systems.

Thiophenophanes are macrocyclic compounds containing one or more thiophene rings. The synthesis of these systems often relies on the strategic functionalization of thiophene precursors. While the direct use of this compound in thiophenophane synthesis is not explicitly detailed in the provided context, the principles of its derivatization are applicable. The introduction of reactive functional groups at the bromine positions allows for subsequent cyclization reactions to form the macrocyclic structure.

Oligothiophenes, which are linear chains of thiophene rings, are of significant interest for their applications in organic electronics. Metal-catalyzed cross-coupling reactions are the cornerstone for the synthesis of these materials. nih.gov The Suzuki and Stille couplings are particularly effective for the iterative addition of thiophene units. nih.gov

For example, functional oligothiophenes can be synthesized by reacting boronic acid and bromide intermediates in the presence of a palladium catalyst and a base in a Suzuki coupling reaction. This method allows for the controlled, stepwise growth of the oligomer chain. scispace.com Similarly, the Stille reaction, which couples an organotin compound with an organic halide, is a common method for synthesizing terthiophenes and their derivatives. nih.gov The Kumada coupling, which utilizes a Grignard reagent, has also been employed for the preparation of oligothiophenes. jcu.edu.au

The synthesis of poly(3-alkynylthiophene)s can be achieved through the Grignard metathesis polymerization (GRIM) of 2,5-dibromo-3-alkynylthiophene, which itself can be synthesized from a dibromo-iodothiophene precursor via a Sonogashira–Hagihara coupling. doi.org

| Reaction Type | Reagents | Product Type | Reference(s) |

| Suzuki Coupling | Aryl boronic acids, Pd catalyst, base | Aryl-substituted thiophenes | nih.govresearchgate.net |

| Stille Coupling | Organotin compounds, Pd catalyst | Aryl-substituted thiophenes, Oligothiophenes | nih.gov |

| Fiesselmann Synthesis | Methyl thioglycolate, base | Hydroxythieno[3,2-b]thiophene-carboxylates | beilstein-journals.org |

| Multicomponent Reactions | Various starting materials | 2-Aminothiophene derivatives | bohrium.com |

| Grignard Metathesis (GRIM) | Mg | Poly(alkynylthiophene)s | doi.org |

Construction of Star-Shaped Molecules

The synthesis of star-shaped molecules, which feature a central core from which multiple molecular arms radiate, has garnered significant interest due to their unique photophysical and electronic properties. While direct examples detailing the use of this compound in the construction of star-shaped molecules are not extensively documented in publicly available research, its trifunctional nature makes it a theoretically viable building block for such architectures. The three reactive sites—two bromine atoms on the thiophene ring at positions 2 and 4, and a bromomethyl group at position 3—offer multiple points for derivatization.

Generally, the construction of star-shaped molecules containing thiophene units involves the use of a multifunctional core and thiophene-based arms. These are typically assembled via transition metal-catalyzed cross-coupling reactions. For instance, a common strategy involves the reaction of a central core bearing multiple halide groups with a thiophene derivative that has a reactive organometallic species, or vice versa.

In a hypothetical scenario, this compound could serve as a branching unit. For example, the bromomethyl group could be converted to a nucleophilic species, which could then react with a central electrophilic core. Subsequently, the two bromine atoms on the thiophene ring would be available for further extension of the arms through reactions like Suzuki or Stille cross-coupling. This would result in a star-shaped molecule where the thiophene unit is integrated within the arms, providing branching points.

Another potential approach involves using a central core to which the this compound units are attached. For example, a molecule with three or more nucleophilic sites could react with the bromomethyl group of three equivalents of this compound. The resulting intermediate would be a star-shaped molecule with the thiophene units at the periphery, each bearing two bromine atoms. These bromine atoms could then be further functionalized to extend the arms or to add other chemical moieties.

The following table outlines a hypothetical reaction scheme for the construction of a star-shaped molecule using this compound, based on common synthetic strategies for similar compounds.

Hypothetical Reaction Scheme for Star-Shaped Molecule Synthesis

| Step | Reactants | Reagents and Conditions | Product | Purpose |

| 1 | This compound, Triphenylphosphine | Toluene, reflux | (2,4-Dibromo-3-thienyl)methyltriphenylphosphonium bromide | Formation of a phosphonium (B103445) salt to facilitate subsequent Wittig reaction. |

| 2 | (2,4-Dibromo-3-thienyl)methyltriphenylphosphonium bromide, 1,3,5-Triformylbenzene | NaH, THF | 1,3,5-Tris[(E)-2-(2,4-dibromo-3-thienyl)vinyl]benzene | Core formation via Wittig reaction to create a star-shaped precursor. |

| 3 | 1,3,5-Tris[(E)-2-(2,4-dibromo-3-thienyl)vinyl]benzene, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Ethanol/Water, reflux | Star-shaped molecule with extended arms | Arm extension via Suzuki cross-coupling at the bromine positions. |

This hypothetical scheme illustrates how the distinct reactivity of the bromomethyl group and the ring bromine atoms can be sequentially utilized to build complex, well-defined macromolecular structures.

Diversification through Sequential Chemical Transformations

The presence of three distinct bromine substituents on the this compound molecule allows for a variety of sequential chemical transformations, enabling the synthesis of a diverse range of functionalized thiophenes. The differing reactivity of the bromomethyl group compared to the aryl bromides at the 2- and 4-positions is the key to this selective functionalization.

The bromomethyl group is highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the 3-position. For instance, it can readily react with nucleophiles such as amines, thiols, alcohols, and carbanions to form new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. This initial functionalization leaves the two bromine atoms on the thiophene ring untouched, available for subsequent reactions.

Following the modification of the bromomethyl group, the aryl bromines at the 2- and 4-positions can be selectively functionalized using transition metal-catalyzed cross-coupling reactions. The bromine at the 2-position is generally more reactive than the one at the 4-position in such reactions, which can allow for regioselective derivatization under carefully controlled conditions. Common cross-coupling reactions that can be employed include the Suzuki, Stille, Heck, and Sonogashira reactions.

For example, a Suzuki coupling reaction with an arylboronic acid can be performed to introduce an aryl group at the 2-position. Subsequently, a different arylboronic acid or another coupling partner can be used to functionalize the 4-position, leading to a tri-substituted thiophene with three different substituents introduced in a controlled, stepwise manner.

Below is a table detailing a representative sequence of chemical transformations starting from this compound to illustrate the potential for chemical diversification.

Representative Sequential Transformations of this compound

| Step | Reaction Type | Reactants | Reagents and Conditions | Product |

| 1 | Nucleophilic Substitution | This compound, Sodium azide | DMF, room temperature | 3-(Azidomethyl)-2,4-dibromothiophene |

| 2 | Suzuki Cross-Coupling | 3-(Azidomethyl)-2,4-dibromothiophene, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/Water, reflux | 3-(Azidomethyl)-4-bromo-2-phenylthiophene |

| 3 | Stille Cross-Coupling | 3-(Azidomethyl)-4-bromo-2-phenylthiophene, (Tributylstannyl)acetylene | Pd(PPh₃)₂Cl₂, CuI, Triethylamine, reflux | 3-(Azidomethyl)-2-phenyl-4-(tributylstannylethynyl)thiophene |

| 4 | Click Chemistry (Huisgen Cycloaddition) | 3-(Azidomethyl)-2-phenyl-4-(tributylstannylethynyl)thiophene, Phenylacetylene | CuSO₄·5H₂O, Sodium ascorbate, t-BuOH/H₂O | 1-[(2-Phenyl-4-(tributylstannylethynyl)-3-thienyl)methyl]-4-phenyl-1H-1,2,3-triazole |

This sequence showcases how the orthogonal reactivity of the different bromine substituents can be exploited to build complex and highly functionalized thiophene derivatives. The ability to perform these transformations in a stepwise manner provides a powerful tool for the synthesis of molecules with precisely controlled architectures for various applications in materials science and medicinal chemistry.

Spectroscopic Characterization Methodologies for 2,4 Dibromo 3 Bromomethyl Thiophene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within a molecule. For brominated thiophenes, the chemical shifts and coupling constants of the aromatic protons are particularly diagnostic. In the case of the related compound, 2,4-Dibromothiophene (B1333396), the ¹H NMR spectrum shows distinct signals for the two non-equivalent aromatic protons, providing a foundational understanding of the substitution pattern on the thiophene (B33073) ring. For 2,4-Dibromo-3-(bromomethyl)thiophene, the spectrum is expected to show a singlet for the single aromatic proton and another singlet for the two protons of the bromomethyl group.

A study on a similar compound, 3,5-dibromo-2-methylthiophene, revealed a singlet for the aromatic proton at δ 6.86 ppm and a singlet for the methyl protons at δ 2.34 ppm in CDCl₃. While not the exact target molecule, this data provides a useful reference for predicting the chemical shifts in this compound. The electron-withdrawing nature of the bromine atoms and the bromomethyl group will influence the precise chemical shifts.

| Compound | Proton | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 3,5-dibromo-2-methylthiophene | Thiophene-H | 6.86 (s) | CDCl₃ |

| 3,5-dibromo-2-methylthiophene | -CH₃ | 2.34 (s) | CDCl₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. For this compound, one would expect signals corresponding to the four distinct carbon atoms of the thiophene ring and one for the bromomethyl carbon. The positions of these signals are influenced by the electronegativity of the attached bromine atoms.

For instance, the ¹³C NMR spectrum of the related 3,5-dibromo-2-methyl-5-(4-(methylthio)phenyl)thiophene shows a range of signals for the aromatic carbons, illustrating the effect of different substituents on the carbon chemical shifts.

| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|---|

| 3-bromo-2-methyl-5-(4-(methylthio)phenyl)thiophene | Aromatic/Thiophene Carbons | 138.80, 137.80, 128.46, 89.36 | CDCl₃ |

| 3-bromo-2-methyl-5-(4-(methylthio)phenyl)thiophene | -CH₃ | 15.86 | CDCl₃ |

Mass Spectrometry (MS) Techniques (e.g., EI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions.

For this compound, the mass spectrum would be expected to show a characteristic isotopic pattern for the molecular ion due to the presence of three bromine atoms (isotopes ⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of bromine atoms and the bromomethyl group, providing further confirmation of the structure. For example, the mass spectrum of the simpler 2,5-Dibromo-3-methylthiophene shows a molecular ion peak corresponding to its molecular weight, confirming its identity. nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrations of different bonds (stretching, bending) occur at characteristic frequencies. For thiophene and its derivatives, characteristic bands for C-H, C=C, and C-S stretching and bending vibrations are observed. The presence of bromine atoms and the bromomethyl group in this compound will influence the positions and intensities of these bands. For instance, the C-Br stretching vibration typically appears in the lower frequency region of the spectrum. General literature on substituted thiophenes indicates that the positions of IR absorption bands are sensitive to the substitution pattern on the thiophene ring. scispace.com

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1400 |

| C-S Stretch | 800 - 600 |

| C-Br Stretch | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy (for electronic properties of derivatives/polymers)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like polythiophenes. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λ_max) is related to the extent of conjugation in the molecule.

For polymers derived from this compound, the UV-Vis spectrum would be expected to show a broad absorption band in the visible region, characteristic of conjugated polymers. The position of λ_max can provide insights into the effective conjugation length of the polymer chain.

Chromatographic Techniques for Analysis (e.g., TLC, HPLC, GPC)

Chromatographic techniques are essential for the separation, purification, and analysis of chemical compounds.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a compound. For the synthesis of this compound, TLC would be used to determine the optimal reaction time and to check the effectiveness of purification steps.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. It is particularly useful for analyzing the purity of the this compound monomer and for characterizing the composition of its derivatives.

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. For polythiophenes synthesized from this compound, GPC is crucial for understanding how reaction conditions affect the polymer chain length and for correlating molecular weight with the material's properties.

Theoretical and Computational Chemistry Studies of 2,4 Dibromo 3 Bromomethyl Thiophene

Density Functional Theory (DFT) Calculations

No specific DFT calculations for 2,4-Dibromo-3-(bromomethyl)thiophene were found in the available literature. Therefore, data regarding the prediction of regioselectivity, analysis of molecular geometry, investigation of the HOMO-LUMO gap, or evaluation of reactivity descriptors for this compound cannot be provided.

Computational Prediction of Spectroscopic Parameters

There are no available computational predictions for the IR, NMR, or UV-Vis spectra of this compound.

Molecular Dynamics (MD) Simulations

No records of molecular dynamics simulations specifically involving this compound to study its reactivity or conformational behavior were identified.

Due to the absence of specific research data for this compound, the creation of detailed research findings and data tables as requested is not feasible. The scientific community has explored the computational chemistry of many thiophene (B33073) derivatives, but this specific compound does not appear to have been a subject of focused theoretical investigation in the accessible literature.

After conducting an extensive search for scientific literature on the specific chemical compound "this compound," it has been determined that there is a lack of available research data to adequately fulfill the detailed article outline as requested.

The provided structure requires in-depth information regarding the compound's role as a versatile synthetic intermediate for complex organic molecules and functionalized thiophene derivatives, as well as its specific applications in the development of advanced materials, including its use as a monomer for conjugated polymers, in the synthesis of regioregular polythiophenes, and in the fabrication of optoelectronic devices like Organic Field-Effect Transistors (OFETs) and polymeric solar cells.

The performed searches did not yield specific studies or detailed findings on "this compound" in these contexts. While there is extensive literature on other isomers, such as 2,5-dibromo-3-alkylthiophenes, and their significant contributions to materials science, the strict instruction to focus solely on "this compound" prevents the use of this related, but scientifically distinct, information.

To ensure the scientific accuracy and integrity of the generated content, and to strictly adhere to the user's instructions of not introducing information outside the explicit scope, the article cannot be generated at this time. Fulfilling the request would require speculating or misattributing findings from other compounds, which would be scientifically inappropriate. Should relevant research on "this compound" become available, this topic can be revisited.

Applications in Advanced Organic Synthesis and Materials Science

Development of Advanced Materials

Precursors for Conductive Polymers and Organic Semiconductors

Brominated thiophenes are fundamental precursors in the synthesis of polythiophenes, a major class of conductive polymers and organic semiconductors. The bromine atoms serve as versatile handles for various cross-coupling reactions, which are essential for polymerization. While the direct application of 2,4-Dibromo-3-(bromomethyl)thiophene as a monomer in the synthesis of conductive polymers and organic semiconductors is not extensively detailed in readily available literature, the principles of polythiophene synthesis provide a clear indication of its potential role.

The synthesis of regioregular poly(3-alkylthiophenes), for instance, often commences with 2,5-dibromo-3-alkylthiophene monomers. Polymerization methods such as the Grignard Metathesis (GRIM) polymerization rely on the selective metal-halogen exchange at one of the bromine positions, followed by a nickel-catalyzed cross-coupling to form the polymer chain. These regioregular polymers exhibit enhanced electronic and photonic properties due to their well-ordered structure.

In the context of this compound, the bromine atoms at the 2- and 4-positions could potentially be utilized in similar polymerization reactions to create novel polythiophene structures. The bromomethyl group at the 3-position offers a further point for functionalization, either before or after polymerization, allowing for the tuning of the polymer's properties, such as solubility, processability, and electronic characteristics. This post-polymerization modification is a key strategy for developing new materials with tailored functionalities.

The table below summarizes common polymerization methods for producing conductive polymers from brominated thiophene (B33073) precursors.

| Polymerization Method | Catalyst/Reagent | Monomer Type | Resulting Polymer |

| Grignard Metathesis (GRIM) | Alkyl Grignard, Ni(dppp)Cl₂ | 2,5-Dibromo-3-alkylthiophene | Regioregular poly(3-alkylthiophene) |

| Stille Coupling | Organotin reagent, Pd catalyst | Dihalogenated thiophene | Polythiophene |

| Suzuki Coupling | Boronic acid/ester, Pd catalyst | Dihalogenated thiophene | Polythiophene |

It is important to note that while the general synthetic strategies for polythiophenes are well-established, specific research detailing the polymerization of this compound and the properties of the resulting polymers is not prominently featured in the reviewed scientific literature.

Macromonomer for Grafted Conjugated Systems

A significant application of thiophene derivatives with a bromomethyl group is their use as initiators for polymerization, leading to the formation of macromonomers. These macromonomers can then be used to synthesize grafted conjugated systems, where side chains are attached to a conjugated polymer backbone.

A notable example involves the use of the closely related compound, 2-bromo-3-(bromomethyl)thiophene (B1273136), as an initiator for the cationic ring-opening polymerization (CROP) of 2-methyl-2-oxazoline. This process yields a thiophene-end-functionalized oligo(2-methyl-2-oxazoline) macromonomer. The thiophene unit of this macromonomer can then undergo further reactions, such as Suzuki coupling to form a bithiophene macromonomer, or it can be directly polymerized to create a grafted polythiophene with oligo(2-methyl-2-oxazoline) side chains.

This approach allows for the creation of amphiphilic graft copolymers, combining the conductive properties of the polythiophene backbone with the biocompatibility or other desired properties of the grafted side chains. Such materials are of interest for a variety of applications, including bioelectronics and sensors.

The synthesis of a thiophene macromonomer and its subsequent use is outlined in the table below.

| Step | Reactants | Product | Application |

| Initiation | 2-Bromo-3-(bromomethyl)thiophene, 2-Methyl-2-oxazoline | Thiophene-end-functionalized oligo(2-methyl-2-oxazoline) (Th-OMeOx) | Macromonomer |

| Grafting | Th-OMeOx macromonomer | Grafted polythiophene with oligo(2-methyl-2-oxazoline) side chains | Amphiphilic conductive polymer |

This synthetic strategy highlights the utility of the bromomethyl group on the thiophene ring as a reactive site for initiating polymerization, thereby enabling the construction of complex and functional macromolecular architectures.

Conclusion and Future Research Perspectives

Current Challenges and Opportunities in Halogenated Thiophene (B33073) Chemistry

The chemistry of halogenated thiophenes is characterized by both significant challenges and immense opportunities. A primary challenge lies in achieving regioselective functionalization, particularly in polyhalogenated systems where the reactivity of different halogen atoms can be similar. Controlling reaction conditions to selectively substitute one halogen atom while leaving others intact requires a deep understanding of the subtle electronic and steric effects at play. Furthermore, the stability of some halogenated thiophene intermediates can be a concern, potentially leading to undesired side reactions or decomposition.

Despite these challenges, the opportunities presented by halogenated thiophenes are vast. They are key intermediates in the synthesis of a wide array of organic materials, including conducting polymers, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The carbon-halogen bond serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Kumada couplings, which are instrumental in constructing complex π-conjugated systems. The introduction of halogen atoms can also modulate the electronic properties of the thiophene ring, influencing the HOMO/LUMO energy levels and thereby tuning the optical and electronic characteristics of the resulting materials.

Table 1: Key Reaction Types in Halogenated Thiophene Chemistry

| Reaction Type | Description | Key Reagents/Catalysts |

| Suzuki Coupling | Formation of C-C bonds between the thiophene ring and an organoboron compound. | Palladium catalyst, base |

| Stille Coupling | Formation of C-C bonds between the thiophene ring and an organotin compound. | Palladium catalyst |

| Kumada Coupling | Formation of C-C bonds between the thiophene ring and a Grignard reagent. | Nickel or Palladium catalyst |

| Nucleophilic Substitution | Displacement of a halogen atom by a nucleophile, more common for the bromomethyl group. | Various nucleophiles (e.g., amines, alkoxides) |

| Metal-Halogen Exchange | Replacement of a bromine atom with a metal (e.g., lithium), creating a nucleophilic center on the thiophene ring. | Organolithium reagents (e.g., n-BuLi) |

Emerging Research Directions for 2,4-Dibromo-3-(bromomethyl)thiophene

The unique trifunctional nature of this compound opens up several exciting avenues for future research. The differential reactivity of the bromine atoms is a key feature to be exploited. The bromomethyl group is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. In contrast, the bromine atoms on the thiophene ring are more suited for metal-catalyzed cross-coupling reactions.

Emerging research could focus on the stepwise and selective functionalization of this molecule. For instance, the bromomethyl group could first be substituted with a desired moiety, followed by selective cross-coupling at the 2- or 4-position of the thiophene ring. This would allow for the construction of highly complex and precisely defined molecular structures. Another promising direction is the use of this compound as a monomer in polymerization reactions. The dibromo-functionality on the ring could be utilized for polycondensation reactions, while the bromomethyl group could serve as a site for post-polymerization modification, leading to functional polymers with tailored properties.

Table 2: Potential Research Applications for this compound Derivatives

| Research Area | Potential Application | Rationale |

| Organic Electronics | Synthesis of novel conjugated polymers and small molecules for OFETs and OPVs. | The thiophene core is an excellent building block for semiconducting materials. |

| Medicinal Chemistry | Scaffolding for the synthesis of biologically active compounds. | The thiophene nucleus is a common motif in many pharmaceuticals. |

| Supramolecular Chemistry | Precursor for the synthesis of macrocycles and other complex architectures. | The multiple reactive sites allow for the construction of intricate molecular assemblies. |

| Materials Science | Development of functional coatings and sensors. | The ability to introduce various functional groups allows for the tuning of surface properties and sensing capabilities. |

Potential for Design of Novel Functional Materials and Synthetic Methodologies

The architectural flexibility of this compound makes it a highly attractive platform for the design of novel functional materials. By carefully selecting the reaction partners and conditions, materials with tailored electronic, optical, and physical properties can be engineered. For example, coupling with electron-donating and electron-accepting moieties could lead to the development of new materials for organic solar cells or light-emitting diodes. The incorporation of this unit into larger polymeric structures could result in materials with enhanced thermal stability and processability.

Furthermore, the study of this compound could drive the development of new synthetic methodologies. The challenges associated with its selective functionalization may inspire the creation of new catalysts and reaction protocols with improved selectivity and efficiency for polyhalogenated substrates. The development of orthogonal protection-deprotection strategies for the different bromine atoms would be a significant advancement, enabling even more precise control over the synthesis of complex thiophene-based molecules. Ultimately, the exploration of the chemistry of this compound will not only expand the library of available functional materials but also enrich the toolbox of synthetic organic chemistry.

常见问题

Q. Optimization Strategies :

- Temperature Control : Lower temperatures (0–5°C) favor electrophilic bromination at the 2- and 4-positions, minimizing side reactions .

- Solvent Choice : Non-polar solvents (CCl₄) enhance selectivity, while polar aprotic solvents (DMF) may promote elimination .

- Scalability : Continuous flow reactors improve reproducibility in large-scale syntheses .

| Brominating Agent | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Br₂ | CCl₄ | 0–5°C | 70–75 | |

| NBS | CCl₄ | 25°C | 80–85 | |

| NBS + (PhCOO)₂ | C₆H₆ | 80°C | 45–50 |

Advanced: How does the regioselectivity of bromination affect the synthesis, and what analytical methods confirm substitution patterns?

Answer:

Regioselectivity is influenced by electronic and steric factors:

- Electrophilic Bromination : Prefers electron-rich positions. The 2- and 4-positions on thiophene are activated by the sulfur atom’s lone pairs, leading to dibromination .

- Radical Bromination : Targets allylic or benzylic positions (e.g., bromomethyl group formation) via radical stability .

Q. Analytical Methods :

- ¹H/¹³C NMR : Chemical shifts for brominated positions (e.g., δ 7.61 ppm for Br in 2,3-dibromo-5-methylthiophene ).

- X-ray Crystallography : Resolves ambiguity in regiochemistry for crystalline derivatives .

- Elemental Analysis : Confirms Br content (e.g., 62.44% Br in C₅H₄Br₂S ).

Contradictions : Radical pathways may yield unexpected byproducts (e.g., dimerization), requiring GC-MS or HPLC to identify impurities .

Basic: What challenges arise in purifying this compound, and how can they be addressed methodologically?

Answer:

Challenges :

Q. Solutions :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (9:1) for optimal separation .

- Recrystallization : Ethanol/water mixtures at low temperatures yield high-purity crystals .

- Distillation : Vacuum distillation (76–78°C at 0.75 mmHg) for volatile impurities .

Advanced: How can Suzuki-Miyaura coupling modify this compound for conjugated polymer synthesis?

Answer:

The bromine atoms enable cross-coupling reactions to build π-conjugated systems:

- Catalyst Systems : Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 80°C .

- Monomer Design : Coupling with boronic esters (e.g., 2-thienylboronic acid) forms alternating copolymers for organic semiconductors .

Example Reaction :

this compound + 2-Thienylboronic Acid → Poly(3-(bromomethyl)thiophene-2,4-diyl-2',5'-thienyl)

Q. Characterization :

- GPC : Determines molecular weight (Mn ~10–20 kDa).

- UV-Vis/PL Spectroscopy : Confirms extended conjugation (λmax shift from 300 nm to 450 nm) .

Advanced: How do competing substitution and elimination pathways affect reactions involving this compound?

Answer:

The bromomethyl group is prone to elimination under basic conditions:

Q. Mitigation Strategies :

- Low-Temperature Reactions : <0°C minimizes elimination .

- Protecting Groups : Boc-protection of amines prevents undesired deprotonation .

Advanced: How can computational chemistry predict reactivity and stability of derivatives?

Answer:

Q. Software Tools :

- Gaussian 16 (thermodynamic stability).

- VASP (bandgap engineering in polymers).

Basic: What strategies evaluate the biological activity of derivatives?

Answer:

- Enzyme Assays : Test inhibition of urease or kinases (IC₅₀ values via fluorometric assays) .

- Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~10–50 µM) .

- SAR Analysis : Correlate substituent electronegativity (e.g., Br vs. Cl) with bioactivity .

Example : Bromine’s electron-withdrawing effect enhances binding to GPR35 receptors, making derivatives potential anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。